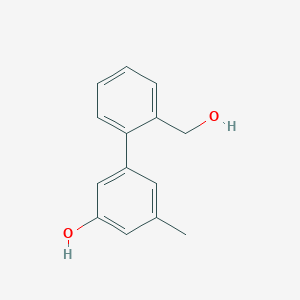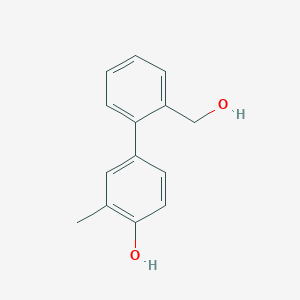
5-(4-Hydroxymethylphenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Hydroxymethylphenyl)-2-methylphenol, also known as 4-hydroxy-2-methylbenzyl alcohol, is an aromatic organic compound with the molecular formula C8H10O2. It is a colorless, crystalline solid that is slightly soluble in water and has a strong, characteristic odor. It is used in a variety of applications, including as a raw material for the synthesis of various organic compounds, as a corrosion inhibitor, and in pharmaceuticals and cosmetics. In
Mechanism of Action
The mechanism of action of 5-(4-Hydroxymethylphenyl)-2-methylphenol, 95%methylbenzyl alcohol is not fully understood. However, it is believed that the compound acts as an antioxidant and free radical scavenger, which helps to protect cells from oxidative damage. It is also believed to inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
5-(4-Hydroxymethylphenyl)-2-methylphenol, 95%methylbenzyl alcohol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, reduce the production of pro-inflammatory cytokines, and inhibit the growth of certain bacteria and fungi. It has also been shown to reduce the risk of certain cancers, reduce cholesterol levels, and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
The use of 5-(4-Hydroxymethylphenyl)-2-methylphenol, 95%methylbenzyl alcohol in laboratory experiments has a number of advantages and limitations. On the one hand, it is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions and can be stored for long periods of time. On the other hand, it is not very soluble in organic solvents, and its solubility in water is limited. Additionally, it is not very reactive and may require the use of strong acids or bases for certain reactions.
Future Directions
The potential future directions for 5-(4-Hydroxymethylphenyl)-2-methylphenol, 95%methylbenzyl alcohol are numerous. Further research is needed to better understand its mechanism of action, as well as its potential applications in pharmaceuticals, cosmetics, and other industries. Additionally, more research is needed to identify new uses for this compound, such as in the synthesis of polymers and dyes. Finally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential side effects.
Synthesis Methods
5-(4-Hydroxymethylphenyl)-2-methylphenol, 95%methylbenzyl alcohol can be synthesized from the reaction of 4-hydroxymethylbenzaldehyde and 2-methylpropan-2-ol in the presence of a base catalyst, such as sodium hydroxide. The reaction is carried out at a temperature of 80-90°C for 2-3 hours. The reaction yields a crude product which can be purified by recrystallization or distillation.
Scientific Research Applications
5-(4-Hydroxymethylphenyl)-2-methylphenol, 95%methylbenzyl alcohol has been widely studied in scientific research due to its potential applications in various fields. It has been used in the synthesis of pharmaceuticals, such as antifungals and anti-inflammatory agents, as well as in the synthesis of polymers, dyes, and fragrances. It has also been used as a corrosion inhibitor in the oil and gas industry, and as a raw material for the synthesis of materials with antibacterial and antifungal properties.
properties
IUPAC Name |
5-[4-(hydroxymethyl)phenyl]-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-2-5-13(8-14(10)16)12-6-3-11(9-15)4-7-12/h2-8,15-16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQIJLRVHHNGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683728 |
Source


|
| Record name | 4'-(Hydroxymethyl)-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261933-83-8 |
Source


|
| Record name | 4'-(Hydroxymethyl)-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














